2-chloro-3-(ethanesulfonyl)pyridine
Description
Overview of Pyridine (B92270) Heterocycles in Contemporary Chemical Research
Pyridine, a heterocyclic aromatic organic compound, is a cornerstone of modern chemical research. nih.govchemijournal.com Structurally similar to benzene (B151609) with one methine group replaced by a nitrogen atom, pyridine and its derivatives are integral to numerous applications, from pharmaceuticals to agrochemicals. nih.govnumberanalytics.com The presence of the nitrogen atom imparts unique properties to the pyridine ring, including basicity and the ability to form hydrogen bonds, which are crucial for its diverse functions. nih.govnih.gov The versatility of the pyridine scaffold allows for a wide array of chemical modifications, making it a privileged structure in the design and synthesis of novel compounds. nih.govrsc.org
Academic Relevance of 2-Chloro-3-(ethanesulfonyl)pyridine within Pyridine Chemistry
Within the extensive family of substituted pyridines, this compound holds specific academic interest as a versatile building block in organic synthesis. The presence of a chloro group at the 2-position and an ethanesulfonyl group at the 3-position makes the pyridine ring susceptible to a variety of chemical transformations. These electron-withdrawing groups activate the molecule for nucleophilic substitution reactions, a key strategy in the synthesis of more complex molecules. The unique substitution pattern of this compound provides a valuable platform for researchers to explore novel chemical reactions and to construct new molecular architectures with potential applications in various scientific disciplines. Its role as a chemical intermediate underscores its importance in the ongoing development of new compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-ethylsulfonylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-2-12(10,11)6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIGAYSDVBBXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Properties and Synthesis of 2 Chloro 3 Ethanesulfonyl Pyridine
The compound 2-chloro-3-(ethanesulfonyl)pyridine is a solid at room temperature. sigmaaldrich.com It possesses a molecular formula of C7H8ClNO2S and a molecular weight of 205.66 g/mol . nih.govclearsynth.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H8ClNO2S | nih.govclearsynth.com |
| Molecular Weight | 205.66 g/mol | nih.govclearsynth.com |
| Physical Form | Solid | sigmaaldrich.com |
| IUPAC Name | 2-chloro-3-ethylsulfonylpyridine | nih.gov |
| CAS Number | 87695-79-2 | nih.gov |
Detailed synthetic routes for this compound are not extensively detailed in publicly available literature, which is common for specialized research chemicals. However, general synthetic strategies for substituted pyridines often involve the modification of a pre-existing pyridine (B92270) ring or the construction of the ring from acyclic precursors. For a compound with this substitution pattern, a plausible synthetic approach could involve the chlorination and subsequent sulfonation of a suitable pyridine derivative. For instance, the synthesis of a related compound, 2-chloro-3-ethyl pyridine, has been achieved by treating 2-amino-3-ethylpyridine with concentrated hydrochloric acid, followed by the addition of thionyl chloride and nitric acid. chemicalbook.com A similar strategy, starting with a corresponding aminopyridine or hydroxypyridine precursor, could potentially be adapted for the synthesis of this compound.
The characterization of this compound would typically involve a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for confirming the arrangement of protons and carbon atoms in the molecule. Infrared (IR) spectroscopy would help identify the characteristic functional groups, such as the sulfonyl group (S=O stretching) and the C-Cl bond. Mass spectrometry would be used to determine the exact molecular weight and fragmentation pattern, further confirming the compound's identity.
Reactivity and Applications in Research
Strategies for Constructing the Pyridine Core with Chloro and Sulfonyl Substituents
The introduction of both a chlorine atom at the 2-position and an ethanesulfonyl group at the 3-position of a pyridine ring requires a carefully orchestrated synthetic sequence. Direct electrophilic substitution is often challenging with pyridines due to their electron-deficient nature, necessitating more nuanced strategies.
Multi-Step Synthetic Sequences
Multi-step syntheses are frequently employed to achieve the desired substitution pattern on the pyridine ring. These sequences often involve the initial construction of a substituted pyridine followed by functional group interconversions.
A plausible and commonly utilized approach begins with a readily available starting material, such as a substituted aminopyridine. For instance, a synthetic pathway could commence with 3-aminopyridine. The amino group can be converted to a sulfonyl chloride via a Sandmeyer-type reaction. This involves diazotization of the amine with a nitrite (B80452) source in the presence of a mineral acid, followed by reaction with sulfur dioxide in the presence of a copper catalyst. The resulting 3-pyridinesulfonyl chloride can then be chlorinated at the 2-position.
Subsequently, the sulfonyl chloride can be converted to the desired ethanesulfonyl group. This can be achieved through reduction to the corresponding thiol, followed by alkylation with an ethyl halide and subsequent oxidation to the sulfone. A more direct approach involves the reaction of the sulfonyl chloride with a suitable ethylating agent, such as an ethyl Grignard reagent, although this can be complicated by side reactions.
An alternative strategy involves starting with a pre-functionalized pyridine, such as 2-chloropyridine (B119429). Introduction of the sulfonyl group at the 3-position can be challenging. One potential route involves the lithiation of 2-chloropyridine at the 3-position, followed by quenching with sulfur dioxide and subsequent oxidative workup to yield the corresponding sulfonic acid, which can then be converted to the sulfonyl chloride and subsequently the ethanesulfonyl derivative. However, regioselective lithiation can be difficult to control.
A more contemporary approach that has gained traction is the use of multi-component reactions (MCRs). These reactions allow for the construction of complex molecules in a single step from three or more starting materials, often with high atom economy. While a specific MCR for the direct synthesis of this compound is not prominently reported, the development of novel MCRs for highly substituted pyridines is an active area of research. For example, a one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation has been shown to produce highly functionalized pyridines with excellent yields (82-94%) and short reaction times (2-7 minutes).
N-Oxidation and N-Deoxygenation in Pyridine Functionalization
The use of pyridine N-oxides is a powerful strategy to modulate the reactivity of the pyridine ring and direct the introduction of substituents. Oxidation of the pyridine nitrogen to an N-oxide activates the ring towards both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions.
In the context of synthesizing this compound, one could envision a strategy starting with 3-substituted pyridine N-oxide. For instance, if 3-ethylthiopyridine is the starting material, it can be oxidized to 3-ethylthiopyridine-N-oxide. This N-oxide can then be chlorinated at the 2-position using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). The final step would involve the selective oxidation of the sulfide (B99878) to the sulfone, followed by deoxygenation of the N-oxide.
Deoxygenation of pyridine N-oxides can be achieved using various reagents, such as trivalent phosphorus compounds (e.g., PCl₃, PPh₃) or catalytic hydrogenation. This two-step activation/deactivation strategy allows for functionalization that would be difficult to achieve on the parent pyridine directly.
Directed Chlorination Reactions
Achieving regioselective chlorination is a critical step in the synthesis of this compound. While direct chlorination of pyridine can lead to a mixture of products, directed chlorination methods offer greater control.
One such method involves the use of N-chloro reagents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA). TCCA is a stable, easy-to-handle solid that serves as an effective source of electrophilic chlorine. It has been successfully used for the chlorination of a variety of aromatic and heteroaromatic compounds. The reactivity of TCCA can be enhanced through the use of catalysts.
Another powerful strategy is directed ortho-metalation. A directing group at the 3-position, such as an amide or a methoxy (B1213986) group, can direct lithiation to the 2-position. The resulting lithiated species can then be quenched with an electrophilic chlorine source, such as hexachloroethane, to install the chlorine atom with high regioselectivity.
Catalytic Systems and Reaction Conditions in Pyridine Synthesis
The choice of catalytic system and reaction conditions is paramount in achieving efficient and selective synthesis of substituted pyridines.
For the construction of the pyridine ring itself, various catalytic systems have been developed. The classic Hantzsch pyridine synthesis, a multi-component reaction, traditionally uses stoichiometric amounts of acid or base. However, modern variations employ catalysts to improve efficiency and reduce waste. For instance, the use of a catalytic amount of p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to give high yields of 1,4-dihydropyridines, which can then be oxidized to pyridines.
In the context of cross-coupling reactions to introduce substituents onto a pre-formed pyridine ring, palladium-based catalysts are widely used. For example, the Suzuki coupling of a halopyridine with a boronic acid or the Buchwald-Hartwig amination to introduce an amino group are powerful methods that rely on sophisticated palladium-ligand systems.
The conditions for the introduction of the sulfonyl group are also critical. As mentioned earlier, the Sandmeyer reaction for converting an amino group to a sulfonyl chloride typically employs a copper(I) catalyst. The reaction is usually carried out at low temperatures to control the decomposition of the diazonium salt intermediate.
The oxidation of a sulfide to a sulfone requires careful selection of the oxidizing agent and reaction conditions to avoid over-oxidation or side reactions. Common oxidizing agents include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. The choice of solvent and temperature can significantly influence the selectivity of the oxidation.
Green Chemistry Principles and Metrics in Synthetic Route Assessment
The principles of green chemistry are increasingly being applied to the design and evaluation of synthetic routes. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. Several metrics have been developed to quantify the "greenness" of a reaction or a synthetic sequence.
Atom Economy (AE) , developed by Barry Trost, is a measure of the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. It is calculated as:
AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
A higher atom economy indicates a more efficient reaction with less waste generated as byproducts. For example, addition and rearrangement reactions have a theoretical atom economy of 100%, while substitution and elimination reactions generate byproducts and thus have lower atom economies.
Reaction Mass Efficiency (RME) provides a more practical measure of the efficiency of a reaction by taking into account the actual masses of reactants used, including any excess reagents, and the mass of the isolated product. It is calculated as:
RME (%) = (Mass of Isolated Product / Total Mass of Reactants) x 100
E-Factor (Environmental Factor) , introduced by Roger Sheldon, is a simple yet powerful metric that quantifies the amount of waste produced per unit of product. It is calculated as:
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
A lower E-factor indicates a greener process. The E-factor takes into account all waste streams, including byproducts, unreacted starting materials, and solvent losses.
The following table provides a hypothetical comparison of two different synthetic steps that could be part of a route to a functionalized pyridine, illustrating the application of these green chemistry metrics.
| Metric | Reaction A (Stoichiometric Reagent) | Reaction B (Catalytic Reagent) |
| Atom Economy (%) | 65% | 85% |
| Reaction Mass Efficiency (%) | 50% | 75% |
| E-Factor | 10 | 3 |
In this hypothetical example, Reaction B, which utilizes a catalytic reagent, is demonstrably "greener" than Reaction A, which uses a stoichiometric reagent, across all three metrics. It has a higher atom economy, a better reaction mass efficiency, and a significantly lower E-factor, indicating less waste generation.
Investigation of Reaction Pathways
The primary reaction pathway for this compound involves the pyridine ring acting as an electrophile. The presence of the ethansulfonyl group at the 3-position significantly activates the ring towards nucleophilic attack. This activation is most pronounced at the carbon atoms ortho and para to the nitrogen (C-2, C-4, and C-6). With a chlorine atom positioned at the C-2 position, this site becomes the principal center for reactivity, primarily through nucleophilic aromatic substitution (SNAr).
Another potential, though less common, reaction pathway involves the chemical transformation of the sulfonyl group itself. While the sulfur atom is in its highest oxidation state (S(VI)), reductive processes can alter this functional group. Therefore, the main reactive pathways investigated for this compound and its analogues are nucleophilic displacement of the C-2 chloro substituent and reactions involving the sulfonyl moiety. nih.gov A series of 2-sulfonyl pyridines have been identified as effective electrophiles that react with biological thiols via nucleophilic aromatic substitution. nih.gov
Nucleophilic Aromatic Substitution in Halogenated Pyridines
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry and the most significant reaction for this compound. Pyridine and its derivatives are generally more reactive towards nucleophiles than corresponding benzene (B151609) compounds. acs.org
The mechanism for SNAr on this substrate follows a well-established addition-elimination sequence. researchgate.netyoutube.com The process is initiated by the attack of a nucleophile on the electron-deficient C-2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netnih.gov The electron-withdrawing ethansulfonyl group at C-3, along with the ring nitrogen, effectively stabilizes the negative charge of this intermediate, thereby lowering the activation energy for its formation. nih.govresearchgate.net The subsequent step involves the departure of the chloride ion, which is a good leaving group, to restore the aromaticity of the pyridine ring and yield the substituted product. youtube.com
Electron-deficient 2-halopyridines are known to readily undergo SNAr reactions. thieme-connect.com The reaction rate is significantly influenced by the nature of the substituent on the pyridine ring; strong electron-withdrawing groups enhance reactivity. researchgate.netnih.gov A variety of nucleophiles can be employed in these reactions. For instance, studies on analogous 2-chloropyridines have shown efficient reactions with secondary amines to form 2-aminopyridines. thieme-connect.com Similarly, biological thiols like glutathione (B108866) have been shown to displace the chlorine from substituted 2-chloropyridines. nih.govresearchgate.netnih.gov
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
| 2-Chloropyridine | Piperidine | 100 °C, 2 days (sealed tube) | 2-Piperidinylpyridine | 88% | thieme-connect.com |
| 2-Chloropyridine | Piperidine | 240 °C (flow reactor) | 2-Piperidinylpyridine | 47% (conversion) | thieme-connect.com |
| 2-Chloropyridine | Various secondary amines | 260 °C, 20 min (flow reactor) | 2-Aminopyridines | 57-88% | thieme-connect.com |
| 2-Chloro-3-nitropyridine | Glutathione | Catalyzed by GST | Glutathione conjugate | - | researchgate.net |
This table presents data for related 2-chloropyridine compounds to illustrate the scope of the SNAr reaction.
Oxidative and Reductive Transformations of the Sulfonyl Group
The ethansulfonyl group in this compound exhibits distinct reactivity under oxidative and reductive conditions.
Oxidative Transformations The sulfur atom in a sulfone is in the +6 oxidation state, which is its highest possible oxidation state. Consequently, the sulfonyl group is generally resistant to further oxidation. acs.orgyoutube.com The synthesis of sulfones is itself an oxidation process, typically from the corresponding sulfides, which can be oxidized first to sulfoxides and then to sulfones. youtube.comresearchgate.net Research on related pyridyl sulfides has shown that while the sulfide is readily oxidized, the corresponding sulfone is stable under the same conditions. acs.org
Reductive Transformations The sulfonyl group can undergo reduction or complete removal (desulfonylation) under specific reductive conditions. The cleavage of a C-S bond in sulfones is a known transformation. For example, pyridine-2-sulfonamides can be deprotected to the corresponding amines using magnesium in methanol, which involves the reductive cleavage of the nitrogen-sulfur bond. researchgate.net Similar conditions using powerful reducing agents have been employed to remove sulfonyl protecting groups. researchgate.net
It is also possible to tune the reactivity of related compounds by manipulating the oxidation state of the sulfur, for instance, by changing it from a sulfone to a sulfoxide (B87167). nih.gov This implies that the reduction of the sulfonyl group to a sulfoxide is a feasible transformation, which would alter the electronic properties and subsequent reactivity of the molecule.
| Transformation | Reagent/Condition | Effect on Sulfonyl Group | Reference |
| Oxidation | Typical oxidizing agents (e.g., NBS) | Generally unreactive | acs.org |
| Reduction (Cleavage) | Magnesium in Methanol (Mg/MeOH) | Potential for C-S bond cleavage | researchgate.net |
| Reduction (Cleavage) | Strong reducing agents (e.g., Na/Hg, SmI₂) | Potential for C-S bond cleavage | researchgate.net |
This table summarizes potential transformations of the sulfonyl group based on reactions of analogous compounds.
Role of Catalysis in Enhancing Selectivity and Yield
Catalysis plays a pivotal role in modulating the reactivity, selectivity, and efficiency of reactions involving this compound and related compounds.
In nucleophilic aromatic substitution , while highly activated substrates can react thermally, catalysis is often employed to improve reaction outcomes. thieme-connect.com For less activated substrates or challenging nucleophiles, transition-metal catalysis, such as palladium-catalyzed Buchwald-Hartwig amination, is a powerful method for forming C-N bonds. thieme-connect.com Furthermore, the use of flow reactors can overcome high activation barriers by allowing for superheating of solvents, leading to rapid, high-yielding, and clean uncatalyzed SNAr reactions that might otherwise require harsh conditions or catalysts. thieme-connect.com
Base catalysis is also crucial, particularly in reactions involving the functionalization of the pyridine ring itself. In the synthesis of C4-sulfonylated pyridines, for example, the choice of an appropriate amine base is critical for controlling the regioselectivity of the sulfinate addition to an activated pyridinium (B92312) salt. d-nb.infochemistryviews.org While this applies to the synthesis rather than the reaction of the title compound, it underscores the principle that bases can act as catalysts to direct the outcome of reactions on the pyridine ring. Pyridine itself can act as a catalyst in various organic transformations due to its planar structure and available nitrogen lone pair. jocpr.com
Enzymatic catalysis offers a highly selective route for transformations. For instance, microsomal glutathione S-transferase 1 has been shown to catalyze the SNAr reaction between 2-chloropyridine derivatives and glutathione, demonstrating high specificity and efficiency under biological conditions. researchgate.netnih.gov
Advanced Structural Characterization and Spectroscopic Analysis of 2 Chloro 3 Ethanesulfonyl Pyridine
Vibrational Spectroscopy (e.g., Infrared Spectroscopy)
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 2-chloro-3-(ethanesulfonyl)pyridine is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. While a published spectrum is not widely available, the expected characteristic absorption frequencies can be predicted based on established group frequencies.
The most prominent features are the strong, sharp absorption bands from the sulfonyl group (S=O). Asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net The presence of the pyridine (B92270) ring is confirmed by C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ range. Aromatic C-H stretching is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below this value. The C-Cl bond shows a characteristic absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Pyridine Ring |
| 2980-2850 | C-H Stretch | Ethyl Group (-CH₂CH₃) |
| 1580-1430 | C=N, C=C Stretch | Pyridine Ring |
| 1350-1300 | Asymmetric S=O Stretch | Sulfonyl (-SO₂-) |
| 1160-1120 | Symmetric S=O Stretch | Sulfonyl (-SO₂-) |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen skeleton of a molecule. Although specific experimental data for this compound is not publicly cataloged, a theoretical analysis based on its structure allows for the prediction of its ¹H and ¹³C NMR spectra.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the ethyl group. The three protons on the substituted pyridine ring would appear as distinct multiplets in the downfield region (typically δ 7.5-9.0 ppm) due to the electron-withdrawing effects of the chloro and ethanesulfonyl substituents. The ethyl group should present a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, both in the upfield region of the spectrum.
¹³C NMR: The carbon NMR spectrum should display seven unique signals, corresponding to each carbon atom in the molecule. The five carbons of the pyridine ring would resonate in the aromatic region (δ 120-155 ppm), with their exact shifts influenced by the positions of the substituents. The two carbons of the ethyl group would appear in the aliphatic region (δ 10-60 ppm).
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.5 - 9.0 | Multiplets | 3 x CH (Pyridine Ring) |
| ¹H | 3.2 - 3.6 | Quartet | -SO₂-CH₂ -CH₃ |
| ¹H | 1.2 - 1.5 | Triplet | -SO₂-CH₂-CH₃ |
| ¹³C | 150 - 155 | Singlet | C -Cl (Pyridine) |
| ¹³C | 120 - 145 | Singlets | 4 x C (Pyridine) |
| ¹³C | 50 - 60 | Singlet | -SO₂-CH₂ -CH₃ |
Mass Spectrometry Techniques (e.g., LC/MS, GC-Mass)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. The molecular formula C₇H₈ClNO₂S gives a molecular weight of approximately 205.66 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would detect the monoisotopic mass at 204.99643 Da, confirming the elemental composition. nih.gov
In a technique like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule would first be ionized, typically by electron impact (EI), to produce a molecular ion ([M]⁺•). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks separated by two mass units (m/z 205 and 207), with the M+2 peak having about one-third the intensity of the M peak.
The fragmentation pattern would be expected to show characteristic losses:
Loss of an ethyl radical (•CH₂CH₃): [M - 29]⁺
Loss of sulfur dioxide (SO₂): [M - 64]⁺
Cleavage of the C-Cl bond: [M - 35]⁺
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion | Significance |
|---|---|---|
| 205 / 207 | [C₇H₈³⁵ClNO₂S]⁺ / [C₇H₈³⁷ClNO₂S]⁺ | Molecular Ion (M⁺) showing chlorine isotope pattern |
| 176 / 178 | [M - C₂H₅]⁺ | Loss of the ethyl group |
| 141 | [M - SO₂]⁺ | Loss of sulfur dioxide |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org This technique would provide unambiguous data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. It would also reveal how the molecules pack together in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonds or dipole-dipole interactions.
As of the latest literature surveys, a single-crystal X-ray structure for this compound has not been deposited in public crystallographic databases. If such a study were performed on a suitable crystal, it would provide the ultimate confirmation of the structural details inferred from spectroscopic methods.
Elemental Analysis for Compositional Verification
Elemental analysis is a foundational technique used to determine the mass percentage of each element in a compound. This experimental data is compared against the theoretical composition calculated from the molecular formula. For a newly synthesized batch of this compound, elemental analysis serves as a crucial check of purity and compositional integrity. The theoretical composition is calculated from the molecular formula C₇H₈ClNO₂S and the atomic masses of its constituent elements.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | % Composition |
|---|---|---|---|
| Carbon | C | 12.011 | 40.88% |
| Hydrogen | H | 1.008 | 3.92% |
| Chlorine | Cl | 35.453 | 17.24% |
| Nitrogen | N | 14.007 | 6.81% |
| Oxygen | O | 15.999 | 15.56% |
Theoretical and Computational Investigations of 2 Chloro 3 Ethanesulfonyl Pyridine
Quantum Chemical Calculations for Molecular Structure Optimization
There are no published studies detailing the use of quantum chemical calculation methods, such as Density Functional Theory (DFT), for the molecular structure optimization of 2-chloro-3-(ethanesulfonyl)pyridine. Such calculations are fundamental to understanding the molecule's three-dimensional geometry, bond lengths, and bond angles, which in turn influence its reactivity and physical properties. Without these foundational calculations, a theoretical exploration of its chemical behavior remains speculative.
Analysis of Intermolecular Interactions and Crystal Packing
Similarly, the scientific literature lacks any analysis of the intermolecular interactions and crystal packing of this compound. Techniques like Hirshfeld surface analysis, which illuminates intermolecular contacts in a crystal lattice, and energy framework analysis, which quantifies the energetic contributions to the crystal's stability, have not been applied to this compound. This information is crucial for understanding its solid-state properties, such as solubility and polymorphism.
Computational Prediction of Molecular Descriptors and Electronic Properties
There is no available research on the computational prediction of molecular descriptors and electronic properties for this compound. These descriptors, which can include properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and electrostatic potential, are essential for predicting a compound's reactivity, stability, and potential applications in various fields.
Structure Activity Relationship Sar and Preclinical Mechanistic Studies of 2 Chloro 3 Ethanesulfonyl Pyridine Derivatives
Exploration of Substituent Effects on Molecular Functionality
The biological activity of 2-chloro-3-(ethanesulfonyl)pyridine derivatives is intricately linked to the nature and position of various substituents on the pyridine (B92270) ring and the sulfonyl moiety. These modifications can significantly alter the compound's electronic distribution, steric profile, and physicochemical properties, thereby modulating its interaction with biological targets.
The relative positioning of substituents on the pyridine ring is a critical determinant of a molecule's biological activity. In the case of this compound, the arrangement of the chloro and ethanesulfonyl groups at positions 2 and 3, respectively, creates a specific electronic and steric environment.
| Compound | Substitution Pattern | Observed/Potential Impact on Activity | Reference |
| This compound | Chloro at C2, Ethanesulfonyl at C3 | Establishes a specific dipole moment and potential for hydrogen bonding and hydrophobic interactions. | nih.gov |
| 2-chloro-5-(ethanesulfonyl)pyridine | Chloro at C2, Ethanesulfonyl at C5 | Alters the electronic distribution and steric hindrance around the nitrogen atom, potentially affecting receptor binding. | mdpi.com |
This table is generated based on principles of positional isomerism and data from related compounds.
The introduction of additional electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the pyridine ring of this compound derivatives can fine-tune their biological activity. The ethanesulfonyl group is itself a strong EWG, which, in conjunction with the chloro atom, makes the pyridine ring electron-deficient.
Studies on other pyridine derivatives have shown that the nature of the substituent profoundly influences their biological efficacy. For example, in a series of pyridine derivatives, the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups (EDGs) was found to enhance antiproliferative activity, whereas the presence of halogens (EWGs) or bulky groups led to lower activity in some cases. nih.gov However, the effect of a substituent is highly context-dependent, relying on the specific biological target and the nature of the interaction. For instance, the electron-withdrawing nature of the pyridine ring in pyridine-3-sulfonamides enhances the acidity of the sulfonamide proton compared to their benzene (B151609) counterparts, which can be beneficial for certain enzyme inhibitions. mdpi.com
| Substituent Type | Example Groups | General Effect on Pyridine Ring | Potential Impact on Biological Activity |
| Electron-Donating | -OH, -OCH3, -NH2 | Increases electron density | Can enhance hydrogen bonding and modulate pKa. nih.gov |
| Electron-Withdrawing | -NO2, -CN, -CF3 | Decreases electron density | Can enhance electrophilicity and influence metabolic stability. researchgate.net |
This table illustrates the general principles of substituent effects on aromatic rings.
Both steric and electronic factors are paramount in the molecular recognition of this compound derivatives by their biological targets. The size, shape, and electronic distribution of the molecule must be complementary to the binding site of the protein.
The chlorine atom at the 2-position and the ethanesulfonyl group at the 3-position impose significant steric constraints that can dictate the orientation of the molecule within a binding pocket. The ethanesulfonyl group, with its tetrahedral geometry and potential for hydrogen bond acceptance through its oxygen atoms, plays a crucial role in directing interactions.
The electronic properties, largely governed by the electronegative chlorine and the sulfonyl group, create a distinct electrostatic potential map. This distribution of charge is critical for forming favorable interactions, such as hydrogen bonds, dipole-dipole interactions, and π-stacking with amino acid residues in the target protein. nih.gov The introduction of a chlorine atom can increase the lipophilicity of a molecule, which may lead to better partitioning into cell membranes or hydrophobic pockets of proteins. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For pyridine derivatives, various QSAR studies have been conducted to predict their efficacy and guide the design of new, more potent analogs. nih.govnih.govtandfonline.com
A typical 3D-QSAR study on substituted pyridine derivatives might involve the generation of models using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models provide contour maps that indicate regions where steric bulk, electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For example, a CoMSIA model for a series of pyridine inhibitors might reveal that electropositive potential in a certain region is beneficial, while bulky substituents are detrimental in another. nih.gov
While a specific QSAR model for this compound derivatives is not publicly available, the principles from related studies can be extrapolated. A hypothetical QSAR model for such derivatives would likely highlight the importance of the electronic and steric features of the substituents on the pyridine ring.
| QSAR Model Type | Key Descriptors | Insights Provided |
| 2D-QSAR | Topological, electronic, and physicochemical parameters | Correlates whole-molecule properties with activity. nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Steric and electrostatic fields | Provides a 3D map of favorable and unfavorable regions for substitution. nih.gov |
This table summarizes common QSAR modeling approaches and their applications.
Mechanistic Elucidation of Biological Interactions
Understanding the mechanism by which this compound derivatives exert their biological effects at a molecular level is crucial for rational drug design. Computational techniques like molecular docking are instrumental in this regard.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This technique has been widely applied to pyridine derivatives to elucidate their binding modes. mdpi.comtandfonline.comnih.gov
In a typical docking study, the this compound derivative would be placed into the active site of a target protein. The simulation would then explore various conformations and orientations of the ligand, scoring them based on the predicted binding affinity. The results of such a study would reveal key interactions, such as:
Hydrogen Bonds: The nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group are potential hydrogen bond acceptors.
Hydrophobic Interactions: The ethyl group and the aromatic pyridine ring can form van der Waals interactions with nonpolar residues in the binding site.
Halogen Bonds: The chlorine atom at the 2-position can potentially form halogen bonds with electron-donating atoms in the protein backbone or side chains.
For instance, docking studies of sulfonamide derivatives have shown that the sulfonamide group often forms critical hydrogen bonds with the protein backbone. rjb.ronih.gov Similarly, molecular docking of substituted pyridine inhibitors of lysine-specific demethylase 1 (LSD1) identified key residues like Lys661 and Asp555 as crucial for binding. nih.gov The binding free energies calculated from these simulations often correlate well with experimentally determined biological activities. nih.gov
| Interaction Type | Potential Interacting Group on Compound | Example Interacting Amino Acid Residue |
| Hydrogen Bond | Pyridine Nitrogen, Sulfonyl Oxygens | Serine, Threonine, Asparagine, Glutamine |
| Hydrophobic Interaction | Ethyl Group, Pyridine Ring | Leucine, Isoleucine, Valine, Phenylalanine |
| Halogen Bond | Chloro Group | Carbonyl oxygen of the protein backbone |
This table provides examples of potential molecular interactions based on docking studies of similar compounds.
Enzyme Inhibition Mechanisms (e.g., 4-hydroxyphenylpyruvate dioxygenase inhibition)
The investigation of enzyme inhibition is a cornerstone of drug discovery and agrochemical development, providing a direct mechanism of action for therapeutic or herbicidal effects. One such enzyme of significant interest is 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a key enzyme in the catabolism of tyrosine, a process common to both plants and animals. wikipedia.orgbibliotekanauki.pl In plants, the pathway leads to the synthesis of essential molecules like tocopherols (B72186) and plastoquinones; the latter is a critical cofactor in the formation of carotenoids that protect chlorophyll (B73375) from photodegradation. wikipedia.org Inhibition of HPPD disrupts this process, leading to bleaching of plant tissues and eventual death, which is the basis for the action of several commercial herbicides. wikipedia.orgbibliotekanauki.pl
HPPD inhibitors are categorized into several chemical classes, including triketones, pyrazolones, and diketonitriles. wikipedia.org The mechanism of these inhibitors often involves tight binding to the active site of the HPPD enzyme. bibliotekanauki.plnih.gov While extensive research, including quantitative structure-activity relationship (QSAR) studies and molecular dynamics simulations, has been conducted on various classes of HPPD inhibitors like quinazolindione derivatives nih.gov, specific studies detailing the inhibition of HPPD by this compound or its close derivatives are not extensively documented in publicly available research.
However, the broader class of pyridine derivatives has been widely explored as inhibitors of various other enzymes, demonstrating the versatility of the pyridine scaffold in binding to different biological targets. For example, novel 2-chloro-pyridine derivatives incorporating flavone (B191248) moieties have been synthesized and evaluated as potential inhibitors of telomerase, an enzyme critical in cancer cell proliferation. nih.gov In silico docking simulations of these compounds into the telomerase active site helped to elucidate their probable binding models. nih.gov Similarly, other pyridine-based compounds, such as pyridine substituted pyrazole (B372694) 1,3,5-triazine (B166579) derivatives, have been designed and evaluated as potential antimalarial agents through the inhibition of the Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) enzyme. malariaworld.org
These examples underscore the potential of the pyridine chemical framework to serve as a basis for the design of potent and specific enzyme inhibitors.
| Derivative Class | Target Enzyme | Research Findings | Citation |
| 2-Chloro-pyridine derivatives with flavone moieties | Telomerase | Compound 6e showed strong inhibitory activity with an IC50 value of 0.8±0.07 µM. Docking simulations identified the likely binding model within the enzyme's active site. | nih.gov |
| Pyridine substituted pyrazole 1,3,5-triazine derivatives | Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) | In silico screening and docking studies predicted strong binding interactions. Subsequent in vitro assays confirmed antimalarial activity against both chloroquine-sensitive and resistant strains. | malariaworld.org |
| bibliotekanauki.plnih.govnih.govTriazolo[4,3-a]pyridine sulfonamides | Falcipain-2 | A virtual library was screened, leading to the synthesis of compounds with good in vitro antimalarial activity (IC50 = 2.24 and 4.98 μM for the best hits). | mdpi.com |
Cellular Pathway Modulation in Preclinical Models (e.g., Akt signaling disruption)
Cellular signaling pathways govern fundamental processes such as cell growth, proliferation, and survival. The disruption of these pathways is a common mechanism for therapeutic agents, particularly in oncology. The Akt signaling pathway, a major downstream effector of phosphoinositide 3-kinase (PI3K), is a central regulator of diverse cellular functions and is frequently dysregulated in human cancers, making it a prominent target for drug development.
Currently, there is a lack of specific research in the reviewed literature detailing the modulation of the Akt signaling pathway by this compound or its direct derivatives. However, preclinical studies on other pyridine-containing compounds demonstrate their capacity to interfere with cellular functions at a fundamental level, suggesting potential avenues for investigation.
For instance, studies on novel alkyl pyridinol derivatives have shown that these compounds exert their antimicrobial effect by physically disrupting cellular integrity. Morphological investigations revealed that these derivatives cause significant damage, disruption, and deformation of the staphylococcal membrane in Gram-positive bacteria. mdpi.com This represents a direct modulation of a critical cellular structure, leading to bactericidal effects. While distinct from the targeted modulation of an intracellular signaling cascade like Akt, it highlights the ability of pyridine-based small molecules to induce profound cellular-level changes. Further research is necessary to determine if this compound derivatives can modulate specific intracellular pathways like Akt signaling in mammalian cells.
In Vitro and In Silico Preclinical Assessments (e.g., Bacteriostatic Studies, Morphological Investigations, Kinetic Analysis, Biofilm Inhibition)
A range of in vitro and in silico methods are employed in the preclinical assessment of novel compounds to characterize their biological activity and potential for further development. Derivatives of pyridine are frequently the subject of such investigations, revealing activities spanning antimicrobial, antibiofilm, and antitumor effects.
In Silico Assessments Computational tools are invaluable for predicting the biological potential of novel chemical entities. Molecular docking, a key in silico technique, has been used to evaluate pyridine derivatives. For example, docking simulations were performed to position 2-chloro-pyridine derivatives into the active site of the telomerase enzyme to predict binding affinity and orientation. nih.gov In other work, virtual libraries of thousands of bibliotekanauki.plnih.govnih.govtriazolo[4,3-a]pyridine derivatives were screened against the falcipain-2 enzyme to identify promising antimalarial candidates before synthesis. mdpi.com These in silico approaches, which also include predictions of molecular properties and toxicity, streamline the drug discovery process by prioritizing compounds for laboratory synthesis and testing. malariaworld.orgmdpi.com
Bacteriostatic Studies The bacteriostatic activity of pyridine derivatives has been extensively evaluated, typically by determining the Minimum Inhibitory Concentration (MIC). A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated potent antibacterial activity against a panel of Gram-positive bacteria, with some compounds exhibiting efficacy comparable to the antibiotic linezolid. nih.gov Similarly, 1,2,3-triazole-pyridine hybrids have shown promising growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA). rsc.org
| Compound/Class | Test Organism | MIC (µg/mL) or IC50 (µM) | Citation |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivative 21d | S. aureus (ATCC 29213) | 1 | nih.gov |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivative 21d | S. pneumoniae (ATCC 49619) | 0.5 | nih.gov |
| Alkyl Pyridinol derivative JC-01-074 | S. aureus (USA300LAC) | 16 | mdpi.com |
| 1,2,3-Triazole-pyridine hybrid 17 | MRSA (Planktonic cells) | IC50 = 34.94 | rsc.org |
| 1,2,3-Triazole-pyridine hybrid 18 | MRSA (Planktonic cells) | IC50 = 37.91 | rsc.org |
Morphological Investigations Observing the physical effects of a compound on target cells can provide crucial mechanistic insights. Treatment of S. aureus with the alkyl pyridinol derivative JC-01-074 was shown to cause significant membrane damage and cellular deformation, indicating a membrane-associated mechanism of action. mdpi.com Likewise, the impact on bacterial morphology was a key part of the evaluation of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, helping to understand their mode of action following the determination of their bacteriostatic potential. nih.gov
Kinetic Analysis Time-kill kinetic studies are used to assess whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). For alkyl pyridinol derivatives, these assays were used to confirm that the compounds possess bactericidal activity against S. aureus. mdpi.com The analysis of bacterial growth dynamics over time after exposure to 3-(pyridine-3-yl)-2-oxazolidinone derivatives was also a critical step in their preclinical assessment, providing a more detailed picture of their antibacterial effects beyond a static MIC value. nih.gov
Biofilm Inhibition Bacterial biofilms present a significant challenge in clinical settings due to their high tolerance to conventional antibiotics. Several studies have demonstrated the efficacy of pyridine derivatives in combating biofilms. Some 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed universal antibiofilm activity, with compound 21d exhibiting significant, concentration-dependent inhibition of biofilm formation. nih.gov Similarly, certain 1,2,3-triazole-pyridine hybrids were effective against biofilms of MRSA. rsc.org Interestingly, the alkyl pyridinol JC-01-074 was found to inhibit the formation of S. aureus biofilms but was not effective at eradicating biofilms that were already established. mdpi.com This highlights the importance of assessing activity against different stages of biofilm development.
| Compound/Class | Organism | Biofilm Activity | Citation |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivative 21d | S. pneumoniae (ATCC 49619) | Significant concentration-dependent inhibition of biofilm formation. | nih.gov |
| Alkyl Pyridinol derivative JC-01-074 | S. aureus (USA300LAC) | Prevents biofilm formation but does not eradicate established biofilms. | mdpi.com |
| 1,2,3-Triazole-pyridine hybrids (17, 18, 21) | MRSA (Sessile cells) | Exhibited promising growth inhibition activity against sessile (biofilm) cells. | rsc.org |
Q & A
Q. What synthetic methodologies are effective for preparing 2-chloro-3-(ethanesulfonyl)pyridine?
The synthesis typically involves sequential functionalization of pyridine derivatives. A plausible route includes:
- Chlorination : Introduce chlorine at position 2 using reagents like POCl₃ or SOCl₂ under reflux .
- Sulfonation : React the intermediate with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane or acetonitrile to install the ethanesulfonyl group at position 3 .
Key parameters include reaction temperature (e.g., 60–80°C for sulfonation) and stoichiometric control to minimize side products. Purification often employs column chromatography with silica gel and ethyl acetate/hexane mixtures.
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., deshielding effects at C-2 and C-3 due to Cl and sulfonyl groups) .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Use SHELXL for structure refinement if single crystals are obtained. Crystallization solvents like ethanol or hexane/ethyl acetate mixtures are often effective .
Q. How does the ethanesulfonyl group influence reactivity in nucleophilic substitution reactions?
The ethanesulfonyl group is a strong electron-withdrawing group, activating the pyridine ring for nucleophilic attacks at adjacent positions. For example:
- Amine Substitution : React with primary amines (e.g., benzylamine) in DMF at 80°C to replace the chlorine atom at position 2 .
- Hydrolysis : Controlled hydrolysis with aqueous NaOH can yield hydroxyl derivatives, though competing sulfonate cleavage must be monitored .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed for this compound?
- Crystal Growth : Optimize solvent polarity (e.g., slow evaporation of acetonitrile/toluene mixtures).
- Data Refinement : Use SHELXL’s TWIN and BASF commands to model twinning. For disorder, apply PART and SUMP constraints to split occupancies .
- Validation Tools : Check R-factor convergence and ADDSYM in PLATON to detect missed symmetry.
Q. What computational strategies predict the compound’s biological activity?
- Molecular Docking : Use AutoDock Vina with Protein Data Bank (PDB) targets (e.g., kinases) to assess binding affinity. The sulfonyl group may form hydrogen bonds with catalytic residues .
- QSAR Modeling : Train models using PubChem bioassay data (e.g., AID 743254) to correlate substituent effects (Cl, sulfonyl) with activity .
Q. How do structural modifications at the sulfonyl group affect bioactivity?
- Ethyl vs. Methyl Sulfonyl : Compare logP and solubility via HPLC (C18 column, acetonitrile/water mobile phase). Ethyl groups enhance lipophilicity but may reduce metabolic stability .
- Fluorinated Analogs : Replace ethanesulfonyl with trifluoroethanesulfonyl; assess cytotoxicity in HEK-293 cells using MTT assays .
Q. What contradictions exist in reported physicochemical data, and how can they be resolved?
Q. How can the compound be utilized in catalytic applications?
- Ligand Design : Coordinate the sulfonyl group to transition metals (e.g., Pd) for cross-coupling reactions. Test Suzuki-Miyaura coupling with aryl boronic acids in THF at 60°C .
- Photocatalysis : Study UV-vis spectra (200–400 nm) to evaluate potential as a photosensitizer in singlet oxygen generation .
Methodological Notes
- Safety Protocols : Handle sulfonyl chlorides in fume hoods with nitrile gloves. Quench reactions with ice-cold NaHCO₃ to neutralize acidic byproducts .
- Data Reproducibility : Archive reaction conditions (solvent, catalyst, temperature) in electronic lab notebooks. Use PubChem’s Substance ID (e.g., SID 135465237) for cross-referencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
